![molecular formula C8H17Cl2N3O B2425921 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride CAS No. 2460754-79-2](/img/structure/B2425921.png)
1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound with the CAS Number: 2460754-79-2 . It has a molecular weight of 242.15 . The IUPAC name for this compound is 1,4,8-triazaspiro [5.5]undecan-5-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3O.2ClH/c12-7-8(11-5-4-10-7)2-1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Receptor Agonism and Structure-Activity Relationship
The compound 1,4,8-Triazaspiro[5.5]undecan-5-one; dihydrochloride and its derivatives exhibit high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. A study highlighted the synthesis and biochemical characterization of such compounds, leading to the discovery of potent ORL1 receptor agonists with good selectivity over other opioid receptors. These findings are crucial for understanding receptor-ligand interactions and developing new therapeutics targeting the ORL1 receptor system (Röver et al., 2000).
Crystal Structure and Thermodynamic Properties
A novel derivative coupled with a benzimidazole moiety was prepared, showcasing its crystal structure belonging to the triclinic, P-1 space group. Quantum chemical computations were conducted to study the molecule's optimized geometric structure, FT-IR spectra, electronic spectra, and thermodynamic properties. This research contributes to our understanding of the chemical and physical properties of spiro compounds, which is vital for the development of materials and pharmaceuticals (Zeng, Wang, & Zhang, 2021).
Synthesis and Properties
The synthesis of 1,4,8-Triazaspiro[5.5]undecan-5-one; dihydrochloride derivatives demonstrates the ability to create mono- and di-substituted derivatives through bromination, cyanoethylation, and alkylation processes. These methods provide valuable insights into the chemical synthesis of complex structures, which is essential for pharmaceutical research and development (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Bioactivity and Synthesis of Derivatives
A review discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, highlighting their potential for treating obesity, pain, and various other disorders. This underlines the significance of these compounds in medicinal chemistry and drug discovery, offering pathways to novel therapeutic agents (Blanco‐Ania, Heus, & Rutjes, 2017).
Antiviral Potential
Research on the compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) showed it to be a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1. This highlights the potential of spiro compounds in developing new strategies for HIV treatment and prevention (Watson et al., 2005).
Mecanismo De Acción
While the mechanism of action for this specific compound isn’t available, a related compound, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, has been studied as potent and selective METTL3 inhibitors . METTL3 is a part of the m6A regulation machinery, which plays a key role in various diseases including several types of cancer, type 2 diabetes, and viral infections .
Safety and Hazards
Propiedades
IUPAC Name |
1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(11-5-4-10-7)2-1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRSBUMSXETOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

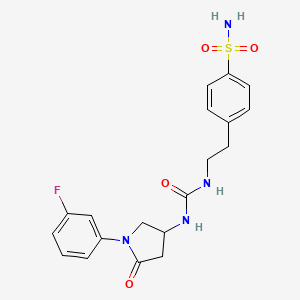
![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)
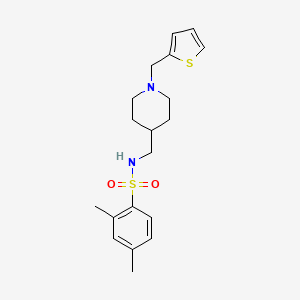
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)
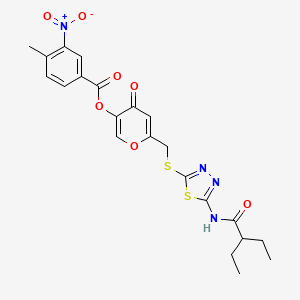
![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)

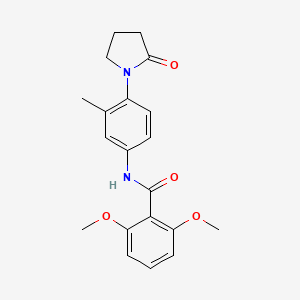
![5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2425851.png)
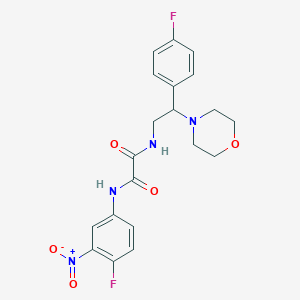
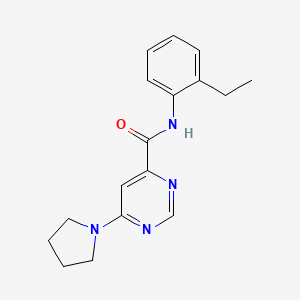
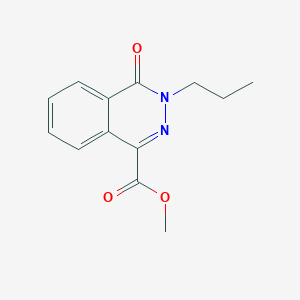
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)